molecular formula C4H5F2NO2 B2701549 4-(Difluoromethyl)-1,3-oxazolidin-2-one CAS No. 1781506-68-0

4-(Difluoromethyl)-1,3-oxazolidin-2-one

Cat. No. B2701549
CAS RN: 1781506-68-0
M. Wt: 137.086
InChI Key: KPGYPWXVADQHRR-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)-1,3-oxazolidin-2-one” is a type of organic compound. Organic compounds containing difluoromethyl groups are of significant interest in the field of medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, difluoromethylation is a well-studied area in organic chemistry. For instance, a protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor has been reported .


Chemical Reactions Analysis

Difluoromethylation reactions are a significant area of research in organic chemistry. These reactions involve the introduction of a difluoromethyl group into organic molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • The 1,3-oxazolidin-2-one nucleus, including derivatives like 4-(Difluoromethyl)-1,3-oxazolidin-2-one, is a popular heterocycle framework in synthetic organic chemistry and medicinal chemistry. It has been extensively used for the construction of this five-member ring, with applications as protective groups for the 1,2-aminoalcohol system and as chiral auxiliaries in asymmetric synthesis. The introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, has further attracted scientific interest towards this class of compounds (Zappia et al., 2007).

Organic Synthesis and Catalysis

  • A selective oxy-difluoroalkylation of allylamines with carbon dioxide (CO2) via visible-light photoredox catalysis has been reported. These reactions are efficient and environmentally friendly, generating important 2-oxazolidinones with functionalized difluoroalkyl groups. This method showcases broad substrate scope, easy scalability, and mild reaction conditions, offering great potential for organic synthesis and pharmaceutical chemistry applications (Yin et al., 2018).

Pharmacological Applications

  • A novel oxazolidinone agent, MRX-I, has been described for its high activity against Gram-positive pathogens, with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), indicating an improved safety profile over existing treatments. This highlights the ongoing research to develop oxazolidinones with enhanced therapeutic profiles and reduced side effects (Gordeev & Yuan, 2014).

Crystal Structure and Photophysical Properties

  • Research on the crystal structure and photophysical properties of (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one has indicated potential applications in organic light emitting devices and nonlinear optical materials. These studies demonstrate the utility of oxazolidin-2-ones in developing advanced materials with specific optical properties (Kumari et al., 2016).

properties

IUPAC Name

4-(difluoromethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGYPWXVADQHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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